molecular formula C7H14O2 B136172 2-Heptanone, 4-hydroxy-, (4R)-(9CI) CAS No. 143004-06-2

2-Heptanone, 4-hydroxy-, (4R)-(9CI)

Katalognummer: B136172
CAS-Nummer: 143004-06-2
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: QSJHFVISBQRPRU-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Hydroxy-2-heptanone is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-heptanone using chiral catalysts to obtain the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to induce the formation of the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-4-Hydroxy-2-heptanone typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Hydroxy-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2-heptanone or 4-hydroxyheptanal.

    Reduction: Formation of 4-hydroxyheptanol.

    Substitution: Formation of 4-chloro-2-heptanone or 4-bromo-2-heptanone.

Wissenschaftliche Forschungsanwendungen

®-4-Hydroxy-2-heptanone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products and can be used in studies involving enzyme-catalyzed reactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-4-Hydroxy-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and carbonyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

®-4-Hydroxy-2-heptanone can be compared with other similar compounds, such as:

    4-Hydroxy-2-pentanone: A shorter-chain analog with similar chemical properties but different physical characteristics.

    4-Hydroxy-2-nonanone: A longer-chain analog with increased hydrophobicity and different reactivity.

    2-Hydroxy-4-heptanone: An isomer with the hydroxyl group at a different position, leading to distinct chemical behavior.

The uniqueness of ®-4-Hydroxy-2-heptanone lies in its specific chiral configuration, which imparts unique reactivity and interactions compared to its analogs.

Eigenschaften

CAS-Nummer

143004-06-2

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

(4R)-4-hydroxyheptan-2-one

InChI

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

QSJHFVISBQRPRU-SSDOTTSWSA-N

SMILES

CCCC(CC(=O)C)O

Isomerische SMILES

CCC[C@H](CC(=O)C)O

Kanonische SMILES

CCCC(CC(=O)C)O

Synonyme

2-Heptanone, 4-hydroxy-, (4R)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.